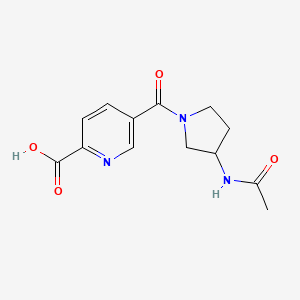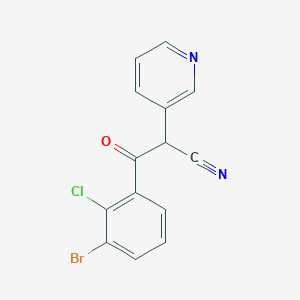![molecular formula C11H14ClN3O B6631251 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its therapeutic potential. It was first synthesized in 2003 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide works by inhibiting the activity of a type of enzyme known as Janus kinase (JAK). JAKs play a key role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK activity, 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide can suppress the immune response, which is beneficial in the treatment of autoimmune diseases and organ transplant rejection.
Biochemical and Physiological Effects:
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide has been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and proliferation of immune cells, such as T cells and B cells. These effects contribute to the immunosuppressive properties of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide is its specificity for JAK inhibition, which reduces the likelihood of off-target effects. However, its immunosuppressive properties may also limit its use in certain experimental settings, as it could interfere with immune cell function and alter experimental outcomes.
Direcciones Futuras
1. Investigating the potential use of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease.
2. Studying the long-term safety and efficacy of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in clinical trials.
3. Developing new JAK inhibitors with improved pharmacokinetic properties and reduced toxicity.
4. Exploring the use of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide in combination with other immunosuppressive drugs to achieve greater efficacy while minimizing side effects.
5. Investigating the role of JAK signaling pathways in other physiological processes beyond immune cell regulation, such as cancer cell proliferation and differentiation.
Métodos De Síntesis
The synthesis of 2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide involves a multi-step process that begins with the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylamine to yield the desired product.
Aplicaciones Científicas De Investigación
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide has been primarily studied for its potential use as an immunosuppressant drug, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been investigated for its potential use in the treatment of organ transplant rejection.
Propiedades
IUPAC Name |
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-7(11(16)15-8-2-3-8)14-10-4-5-13-6-9(10)12/h4-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKQHOBCUMQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)

![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)

![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)